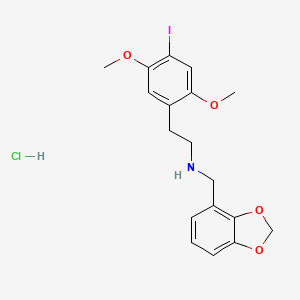

25I-NBMD hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMOLNYYXDCGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClINO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-14-2 | |

| Record name | 25I-Nbmd hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NBMD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 25I-NBMD Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 25I-NBMD hydrochloride (hydrochloride), a potent and selective partial agonist for the serotonin (B10506) 5-HT₂ₐ receptor. This document details the chemical properties, a representative synthesis protocol, extensive characterization data, and the primary signaling pathway associated with its pharmacological activity. All quantitative data is summarized in structured tables, and key experimental methodologies are described in detail.

Chemical and Physical Properties

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, distinguished by the addition of a methylenedioxy-benzyl group to the amine.[1] This structural modification significantly enhances its affinity and activity at the serotonin 5-HT₂ₐ receptor.[1] It is primarily utilized as an analytical reference standard and a research tool in chemistry and biology for studying serotonin receptor interactions.[2]

| Property | Value | Reference(s) |

| Formal Name | N-(benzo[d][3][4]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride | [1] |

| Synonym(s) | Cimbi-29, NBMD-2C-I | [1][5] |

| CAS Number | 1539266-14-2 | [1] |

| Molecular Formula | C₁₈H₂₀INO₄ • HCl | [1] |

| Formula Weight | 477.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV λmax | 204, 235, 294 nm | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

Synthesis of this compound

The most prevalent and documented method for the synthesis of 25I-NBMD is through a reductive amination process.[2] This reaction involves the condensation of a primary amine with an aldehyde to form an imine, which is then reduced to a secondary amine.

Synthesis Workflow

The overall synthetic pathway is illustrated below.

Caption: Synthesis workflow for this compound.

Experimental Protocol (Representative)

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (B129727) (MeOH) or Dichloromethane (B109758) (DCM)

-

Glacial acetic acid (optional, as catalyst)

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (1.0 eq) and benzo[d][3][4]dioxole-4-carbaldehyde (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane. If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the stirred solution containing the presumed imine intermediate, add the reducing agent, sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. If the reaction was carried out in methanol, the solvent is typically removed under reduced pressure. The residue is then taken up in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 25I-NBMD free base.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane/methanol) to afford the pure 25I-NBMD free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product as a crystalline solid.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Observed Data | Interpretation | Reference(s) |

| ¹H NMR | Aromatic protons, methoxy (B1213986) group protons (singlets), and aliphatic chain protons (multiplets) are expected. | Confirms the proton environment of the molecule. | [3] |

| ¹³C NMR | Aromatic carbons bonded to oxygen (145-160 ppm), other aromatic carbons (100-135 ppm), a distinctive carbon bonded to iodine (~80-85 ppm), methoxy carbons (~55 ppm), and aliphatic carbons are expected. | Confirms the carbon skeleton of the molecule. The signal for the carbon bonded to iodine is a key identifier. | [3] |

| Mass Spectrometry (MS) | DART-MS Fragment Formula: C₁₈H₂₀NO₄I, Calculated Mass: 442.0515. | Confirms the molecular weight and elemental composition of the free base. Fragmentation patterns provide structural information. | [4][6] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-O stretching (ethers), and aromatic ring vibrations are expected. | Identifies the functional groups present in the molecule. | [7][8] |

Note: Detailed ¹³C NMR and FTIR data for this compound are not available in the cited literature. The provided interpretation is based on the known structure and data from closely related analogs like 25I-NBOMe.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the primary method for assessing the purity of this compound.

Representative HPLC-MS/MS Method:

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 50 × 2.1, 1.8 μm).[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[9]

-

Flow Rate: Typically in the range of 0.3-0.7 mL/min.[9]

-

Detection: Mass spectrometry with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Pharmacology and Mechanism of Action

25I-NBMD is a potent partial agonist at the human serotonin 5-HT₂ₐ receptor.[2] Its high affinity makes it a valuable tool for investigating the structure and function of this receptor.[2]

| Pharmacological Parameter | Value | Receptor | Reference(s) |

| Binding Affinity (Kᵢ) | 0.049 - 0.21 nM | Human 5-HT₂ₐ | [1] |

| Functional Activity (EC₅₀) | 8.2 nM | Human 5-HT₂ₐ | [1] |

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ protein pathway. Upon activation by an agonist like 25I-NBMD, the receptor initiates an intracellular signaling cascade.

Caption: 5-HT₂ₐ receptor signaling pathway activated by 25I-NBMD.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should always adhere to appropriate laboratory safety protocols and handle all chemical substances with care. The provided experimental protocol is a representative example and may require optimization for specific laboratory conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 1539266-14-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 25I-NBMD - Wikipedia [en.wikipedia.org]

- 6. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 25I-NBMD Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBMD hydrochloride (also known as NBMD-2C-I and Cimbi-29) is a synthetic phenethylamine (B48288) derivative of the hallucinogen 2C-I.[1][2] It belongs to the N-benzyl-substituted phenethylamine class of compounds, which are recognized for their potent interactions with serotonin (B10506) receptors. Developed in 2006 by a team at Purdue University led by David Nichols, 25I-NBMD has emerged as a valuable research tool for investigating the structure and function of the serotonin 2A (5-HT2A) receptor due to its high binding affinity and specific activity.[2] This document provides a comprehensive technical overview of the mechanism of action of 25I-NBMD, summarizing its receptor binding profile, functional activity, and the signaling cascades it initiates.

Receptor Binding and Functional Activity Profile

25I-NBMD is characterized by its high affinity and potent partial agonism at the human 5-HT2A receptor.[1][2] The addition of a methylenedioxybenzyl group to the 2C-I structure significantly enhances its receptor affinity.[1] Its primary mechanism of action is the selective activation of this receptor subtype, which is central to the effects of many psychedelic compounds.[3][4]

Data Presentation: Quantitative Pharmacology

The tables below summarize the key quantitative data for 25I-NBMD's interaction with the 5-HT2A receptor. For a broader context on potential off-target activity, data for the closely related and more extensively studied analog, 25I-NBOMe, is also provided.

Table 1: 25I-NBMD Receptor Binding Affinity and Functional Potency

| Receptor | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| 5-HT2A | K_i (Binding Affinity) | 0.049 - 0.21 nM | Human | [1][2] |

| 5-HT2A | EC_50 (Functional Potency) | 8.2 nM | Human | [1] |

| 5-HT2A | Efficacy | Partial Agonist | - |[1][2] |

Table 2: Receptor Binding Profile of the Analog 25I-NBOMe (for Context)

| Receptor | Parameter | Value (K_i in nM) | Species | Reference |

|---|---|---|---|---|

| 5-HT2A | K_i | 0.6 nM | Human | [5] |

| 5-HT2C | K_i | 4.6 nM | Human | [5] |

| 5-HT1A | K_i | 1800 nM | Human | [5] |

| Adrenergic α_1A | K_i | 370 nM | Human | [5] |

| Adrenergic α_2A | K_i | 320 nM | Human | [5] |

| Dopamine (B1211576) D_2 | K_i | 900 nM | Human | [5] |

| Dopamine D_3 | K_i | 2100 nM | Human |[5] |

Disclaimer: The data in Table 2 is for the structural analog 25I-NBOMe and is provided for contextual purposes. While it suggests a potential selectivity profile, the specific off-target affinities of 25I-NBMD may differ.

Signaling Pathways

The primary molecular target of 25I-NBMD, the 5-HT2A receptor, is a G-protein coupled receptor (GPCR) that preferentially couples to the G_q/G_11 family of G-proteins.[6][7] Activation of this receptor by an agonist like 25I-NBMD initiates a well-characterized intracellular signaling cascade.

-

Canonical G_q/G_11 Pathway : Upon agonist binding, the G_q/G_11 protein is activated, which in turn stimulates the enzyme phospholipase C (PLC).[7]

-

Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into two second messengers: inositol (B14025) trisphosphate (IP_3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Mobilization : IP_3 diffuses through the cytoplasm and binds to IP_3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][7]

-

Protein Kinase C Activation : DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins, leading to a cascade of cellular responses.[7]

Downstream Neurotransmitter Modulation

Activation of cortical 5-HT2A receptors is known to modulate the release of other neurotransmitters. Studies on related compounds like 25I-NBOMe show that this activation leads to an increase in the extracellular levels of glutamate (B1630785) in the frontal cortex.[5][8] This glutamatergic surge is considered a key neurochemical event underlying the hallucinogenic effects of 5-HT2A agonists.[8][9] Furthermore, effects on dopamine and serotonin systems have also been observed.[5][9]

Experimental Protocols: Generalized Methodologies

Detailed characterization of 25I-NBMD's mechanism of action involves a suite of in vitro assays.[3] The following sections outline the generalized protocols for key experiments.

1. Radioligand Binding Assay (to Determine K_i)

This competitive binding assay quantifies the affinity of 25I-NBMD for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

-

Cell Preparation : Utilize cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.

-

Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with requisite ions).

-

Reaction Mixture : In each well of a microplate, combine:

-

Cell membranes (at a predetermined protein concentration).

-

A fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [³H]ketanserin).

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

-

Incubation : Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

-

Separation : Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.

-

Detection : Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of 25I-NBMD. Fit the data to a one-site competition model to calculate the IC_50 value, which is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.[10]

2. Inositol Monophosphate (IP1) Accumulation Assay (to Determine EC_50)

This functional assay measures the accumulation of the IP_3 metabolite, IP1, as a direct readout of G_q/G_11 pathway activation.[6]

-

Cell Culture : Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1) in assay plates and culture until confluent.[6]

-

Cell Stimulation : Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Add increasing concentrations of this compound to the wells. Include a positive control (e.g., serotonin) and a negative control (vehicle).

-

Incubation : Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[6]

-

Cell Lysis : Lyse the cells using the lysis reagent provided with a commercial assay kit (e.g., HTRF, ELISA).

-

Detection : Quantify the amount of IP1 in the cell lysate according to the kit manufacturer's instructions. This typically involves a competitive immunoassay format.

-

Data Analysis : Plot the IP1 signal against the log concentration of 25I-NBMD. Fit the data to a sigmoidal dose-response curve to determine the EC_50 (concentration for 50% of maximal response) and E_max (maximum effect).

3. Calcium Mobilization Assay (to Determine EC_50)

This assay provides a real-time measurement of the increase in intracellular calcium concentration following receptor activation.[7][11]

-

Cell Preparation : Plate cells expressing the 5-HT2A receptor and a promiscuous G-protein (to couple to the calcium pathway) in a clear-bottom microplate.[11]

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer.

-

Compound Addition : Place the plate in a fluorescence plate reader (e.g., FLIPR). Add increasing concentrations of this compound to the wells while simultaneously monitoring fluorescence.

-

Detection : Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

-

Data Analysis : Plot the peak fluorescence response against the log concentration of 25I-NBMD. Fit the data to a sigmoidal dose-response curve to calculate the EC_50 and E_max.

Conclusion

This compound is a potent and high-affinity partial agonist of the serotonin 5-HT2A receptor. Its primary mechanism of action involves the activation of the G_q/G_11 signaling pathway, leading to increased intracellular calcium and the modulation of downstream neurotransmitter systems, particularly glutamate. The detailed pharmacological data and understanding of its signaling pathways make 25I-NBMD an important tool for researchers in neuroscience and drug development to probe the complexities of the serotonergic system.

References

- 1. This compound | 1539266-14-2 | Benchchem [benchchem.com]

- 2. 25I-NBMD - Wikipedia [en.wikipedia.org]

- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

- 9. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

Pharmacological Profile of 25I-NBMD Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBMD hydrochloride is a potent psychedelic compound belonging to the N-benzyl-substituted phenethylamine (B48288) class. A derivative of the hallucinogen 2C-I, 25I-NBMD is distinguished by the addition of a methylenedioxy-benzyl group to the amine, which significantly enhances its affinity and activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] This compound serves as a valuable research tool for investigating the structure and function of the 5-HT2A receptor, a key target in neuroscience and pharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental methodologies are provided to facilitate further research and drug development efforts.

Receptor Affinity and Functional Activity

This compound is a high-affinity partial agonist of the human 5-HT2A receptor.[1] The addition of the methylenedioxy-benzyl group significantly increases its affinity for this receptor. The key quantitative pharmacological parameters are summarized in the table below.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT2A | 0.049 nM | [1] |

| Functional Potency (EC50) | Human 5-HT2A | 8.2 nM | [2] |

Experimental Protocols

Radioligand Displacement Assay for 5-HT2A Receptor Binding Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]ketanserin or [125I]DOI)

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin)

-

Scintillation cocktail

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT2A receptor to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either:

-

Assay buffer (for total binding).

-

Non-specific binding control (e.g., 10 µM ketanserin).

-

Varying concentrations of this compound.

-

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Displacement Assay

Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.

Calcium Mobilization Functional Assay

This protocol describes a general method to determine the functional potency (EC50) of this compound by measuring its ability to induce calcium mobilization in cells expressing the 5-HT2A receptor.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for 5-HT2A receptor activation.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium and reagents

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound (test compound)

-

A known 5-HT2A receptor agonist (positive control, e.g., serotonin)

-

A known 5-HT2A receptor antagonist (negative control, e.g., ketanserin)

-

96-well black-walled, clear-bottom microplates

-

Fluorescent plate reader with an injection system

Procedure:

-

Cell Preparation:

-

Seed HEK293 cells expressing the human 5-HT2A receptor into 96-well black-walled, clear-bottom plates and grow to confluence.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Functional Assay:

-

Place the plate in a fluorescent plate reader.

-

Record a baseline fluorescence reading for each well.

-

Using the plate reader's injection system, add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data to the baseline fluorescence.

-

Plot the normalized fluorescence response against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

-

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for determining functional potency using a calcium mobilization assay.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin-dependent pathways. Upon agonist binding, β-arrestin is recruited to the receptor, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

5-HT2A Receptor Gq-Mediated Signaling Pathway

Caption: Canonical Gq-mediated signaling pathway of the 5-HT2A receptor.

5-HT2A Receptor β-Arrestin-Mediated Signaling Pathway

References

25I-NBMD Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBMD hydrochloride (also known as NBMD-2C-I or Cimbi-29) is a potent and selective partial agonist of the serotonin (B10506) 2A (5-HT2A) receptor. It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I. The addition of an N-(2,3-methylenedioxybenzyl) group to the 2C-I structure significantly enhances its affinity for the 5-HT2A receptor. This high affinity and selectivity make 25I-NBMD a valuable research tool for investigating the structure and function of the 5-HT2A receptor and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, along with detailed experimental protocols and an examination of its primary signaling pathway.

Binding Affinity and Selectivity Profile

This compound exhibits high-affinity binding to the human 5-HT2A receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.

Table 1: Binding Affinity of this compound at the Human 5-HT2A Receptor

| Parameter | Value | Reference |

| Ki | 0.049 - 0.21 nM | [1] |

In terms of functional activity, 25I-NBMD acts as a partial agonist at the human 5-HT2A receptor.

Table 2: Functional Activity of this compound at the Human 5-HT2A Receptor

| Parameter | Value | Reference |

| EC50 | 8.2 nM |

A comprehensive selectivity profile of 25I-NBMD against a wide range of receptors is not extensively documented in the public domain. However, data from the closely related compound 25I-NBOMe can provide an indication of the expected selectivity. The NBOMe class of compounds generally displays significantly lower affinity for other serotonin receptor subtypes, as well as for dopaminergic and adrenergic receptors.

Table 3: Estimated Selectivity Profile of this compound (based on data for 25I-NBOMe)

| Receptor | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.049 - 0.21 |

| 5-HT1A | > 500 |

| 5-HT2B | 1.91 - 130 |

| 5-HT2C | 1.03 - 4.6 |

| Dopamine Receptors | |

| D1 | > 500 |

| D2 | > 500 |

| D3 | > 500 |

| Adrenergic Receptors | |

| α1A | > 500 |

| Other Targets | |

| µ-Opioid Receptor | Some NBOMes show off-target activity |

Disclaimer: The selectivity data presented in Table 3, with the exception of the 5-HT2A receptor, is based on the profile of the related compound 25I-NBOMe and should be considered as an estimation for 25I-NBMD. Further experimental validation is required for a definitive selectivity profile.

Signaling Pathway

As a 5-HT2A receptor agonist, this compound primarily initiates its cellular effects through the Gq/11 signaling pathway.

References

An In-depth Technical Guide to the In Vitro and In Vivo Effects of 25I-NBMD Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBMD hydrochloride (N-(2,3-methylenedioxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride) is a potent psychedelic compound derived from the phenethylamine (B48288) 2C-I. As a member of the N-benzylphenethylamine class, it exhibits high affinity and functional activity at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research. This technical guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Due to the limited availability of in-depth studies specifically on this compound, relevant data from its close structural analog, 25I-NBOMe, is included for contextual understanding and comparative analysis, with clear demarcation.

In Vitro Effects

The in vitro profile of this compound is primarily characterized by its potent interaction with the human serotonin 5-HT2A receptor.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the key quantitative metrics defining the interaction of this compound with the 5-HT2A receptor.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| 25I-NBMD | Human 5-HT2A | Radioligand Binding | K_i_ | 0.049 |

| 25I-NBMD | Human 5-HT2A | Functional Assay | EC_50 | 8.2 |

Experimental Protocols

This protocol describes a typical method for determining the binding affinity (K_i_) of a test compound like this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).

-

Radioligand, such as [³H]ketanserin.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its K_d_ value), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

This protocol outlines a common method to assess the functional activity (EC₅₀) of a 5-HT2A receptor agonist like this compound by measuring the accumulation of a downstream second messenger, inositol (B14025) phosphate.

Materials:

-

Cells expressing the human 5-HT2A receptor.

-

[³H]myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

LiCl solution (to inhibit inositol monophosphatase).

-

Test compound (this compound) at various concentrations.

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Culture the cells in a 96-well plate and label them overnight with [³H]myo-inositol in an inositol-free medium.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with a LiCl solution for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 60 minutes) to stimulate IP production.

-

Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).

-

Neutralize the cell lysates.

-

Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates using a scintillation counter.

-

Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Signaling Pathway

This compound acts as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that is believed to be central to its psychedelic effects.

In Vivo Effects

The in vivo effects of this compound are less extensively documented than its in vitro properties. The primary behavioral assay reported is the head-twitch response (HTR) in mice, a model often used to predict hallucinogenic potential in humans.

Quantitative Data: Head-Twitch Response

The following table presents the potency of this compound in inducing the head-twitch response.

| Compound | Animal Model | Behavioral Assay | Parameter | Value (mg/kg) |

| 25I-NBMD | C57BL/6J mice | Head-Twitch Response | ED_50 | 1.13 |

Experimental Protocol: Head-Twitch Response (HTR) Assay

This protocol details the methodology used to assess the head-twitch response in mice following the administration of this compound.

Animals:

-

Male C57BL/6J mice.

Materials:

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

Observation chambers.

-

A system for detecting and recording head twitches (e.g., a head-mounted magnet and a magnetometer coil, or manual observation by a trained experimenter).

Procedure:

-

Acclimate the mice to the observation chambers for a period before drug administration.

-

Administer this compound or vehicle control via subcutaneous (SC) injection at various doses.

-

Immediately after injection, place the mice back into the observation chambers.

-

Record the number of head twitches over a specified period (e.g., 60 minutes). A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

-

Analyze the data to determine the dose-response relationship.

-

Calculate the ED₅₀ (the dose that produces 50% of the maximal response) using non-linear regression analysis.

Comparative In Vivo Data from 25I-NBOMe

Disclaimer: The following data is from studies on 25I-NBOMe, a close structural analog of 25I-NBMD. These findings may not be directly transferable to this compound but are provided for context due to the limited in vivo data on the latter.

Studies on 25I-NBOMe have indicated a range of potential in vivo effects, including neurotoxicity and cardiovascular effects.

-

DNA Damage: In vivo studies in rats have suggested that 25B-NBOMe, another related compound, can cause DNA damage in the frontal cortex.

-

Neuronal Viability: In vitro studies with 25C-NBOMe have shown reduced viability of neuronal cell lines.

-

Neurogenesis: Injections of 25I-NBOMe in rats have been associated with a decrease in the number of newly formed neurons in the hippocampus.

-

Cardiomyocyte Viability: In vitro assays have demonstrated that 25I-NBOMe can decrease the viability of rat cardiomyocytes, with a reported TC₅₀ of 70.4 μM.[1]

-

ECG Abnormalities: Intravenous administration of 25I-NBOMe in rats has been shown to prolong the QTc interval, suggesting a potential for cardiac arrhythmias.[1]

-

Sympathomimetic Effects: Case reports of human intoxication with 25I-NBOMe often describe sympathomimetic effects such as tachycardia (rapid heart rate) and hypertension (high blood pressure).[2]

Synthesis

The most common method for synthesizing this compound is through reductive amination.

Experimental Protocol: Reductive Amination (Representative Protocol)

This protocol provides a general procedure for the synthesis of N-benzylphenethylamines like 25I-NBMD.

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) hydrochloride.

-

3,4-Methylenedioxybenzaldehyde (piperonal).

-

A reducing agent (e.g., sodium borohydride (B1222165) - NaBH₄).

-

A suitable solvent (e.g., methanol (B129727) or ethanol).

-

Triethylamine (B128534) (if starting with the hydrochloride salt of the amine).

-

Dichloromethane (B109758) and water for extraction.

-

Anhydrous sodium sulfate (B86663) for drying.

-

Hydrochloric acid for salt formation.

Procedure:

-

Dissolve 2C-I hydrochloride and 3,4-methylenedioxybenzaldehyde in the chosen solvent.

-

Add triethylamine to neutralize the hydrochloride and free the amine.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Slowly add the reducing agent (e.g., NaBH₄) to the reaction mixture.

-

Continue stirring until the reduction of the imine to the secondary amine is complete.

-

Quench the reaction, typically with the addition of water.

-

Remove the organic solvent under reduced pressure.

-

Perform a liquid-liquid extraction using dichloromethane and water to isolate the product.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product, for example, by column chromatography.

-

Dissolve the purified freebase in a suitable solvent and add hydrochloric acid to precipitate 25I-NBMD as its hydrochloride salt.

-

Collect the precipitate by filtration and dry to obtain the final product.

Synthesis Workflow

Conclusion

This compound is a potent serotonin 5-HT2A receptor agonist with demonstrated in vitro affinity and functional activity in the low nanomolar range. Its in vivo effects in animal models, particularly the induction of the head-twitch response, are consistent with its classification as a psychedelic compound. While detailed in vivo toxicological and pharmacokinetic data for this compound are currently limited, studies on the closely related compound 25I-NBOMe suggest potential for neurotoxic and cardiovascular adverse effects that warrant further investigation for any N-benzylphenethylamine derivative. The established synthetic route via reductive amination provides a basis for the preparation of this and related compounds for further research into the structure-activity relationships of 5-HT2A receptor agonists. This technical guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and providing representative experimental frameworks for future studies.

References

The Serotonin 5-HT2A Receptor and its Interaction with 25I-NBMD Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the potent synthetic agonist, 25I-NBMD hydrochloride (also known as NBMD-2C-I or Cimbi-29), and the serotonin (B10506) 5-HT2A receptor. 25I-NBMD is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, distinguished by the addition of a methylenedioxy-benzyl group to the amine, which significantly enhances its affinity and activity at the 5-HT2A receptor.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved in this interaction.

Quantitative Pharmacological Data

This compound is a high-potency agonist at the human 5-HT2A receptor.[2] The addition of the methylenedioxybenzyl group significantly increases its receptor affinity when compared to its parent compound, 2C-I.[3] The following tables present the reported binding affinities and functional potencies for 25I-NBMD and related compounds for comparative analysis.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference(s) |

| This compound | Human 5-HT2A | 0.049 | [2] |

| This compound | 5-HT2A | 0.049–0.21 | [1][3] |

| 25I-NB34MD | Human 5-HT2A | 0.67 | [4] |

| 25I-NBOMe | 5-HT2A | 0.6 | [5][6] |

| 25B-NBOMe | 5-HT2A | Not specified | [2] |

| 25C-NBOMe | 5-HT2A | 2.89 ± 1.05 | [7] |

| 25D-NBOMe | 5-HT2A | High affinity | [8] |

| 25E-NBOMe | 5-HT2A | High affinity | [8] |

| 25H-NBOMe | 5-HT2A | 15.3 - 40 | [9] |

| 25I-NBOH | 5-HT2A | High affinity | [8] |

| 25N-NBOMe | 5-HT2A | High affinity | [8] |

| Compound | Receptor | Functional Potency (EC50) [nM] | Efficacy | Reference(s) |

| This compound | Human 5-HT2A | 8.2 | Partial Agonist | [1][3] |

| 25D-NBOMe | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist (85.9–95.1% of 5-HT max) | [8] |

| 25E-NBOMe | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist (85.9–95.1% of 5-HT max) | [8] |

| 25H-NBOMe | 5-HT2A | ~40 | Full Agonist (85.9–95.1% of 5-HT max) | [8][9] |

| 25I-NBOH | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist (85.9–95.1% of 5-HT max) | [8] |

| 25N-NBOMe | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist (85.9–95.1% of 5-HT max) | [8] |

Experimental Protocols

The characterization of this compound's interaction with the 5-HT2A receptor involves several standard pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of 25I-NBMD for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from HEK293T cells heterologously expressing the human 5-HT2A receptor.

-

Radioligand, such as [¹²⁵I]DOI, a known 5-HT2A agonist.[8]

-

Test compound: this compound.

-

Assay buffer (e.g., Tris-HCl with appropriate salts).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25I-NBMD).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Inositol (B14025) Phosphate (B84403) (IP) Accumulation

Activation of the Gq-coupled 5-HT2A receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct way to quantify the functional activity of an agonist.

Objective: To determine the potency (EC50) and efficacy of 25I-NBMD as a 5-HT2A receptor agonist.

Materials:

-

HEK293T cells expressing the human 5-HT2A receptor.

-

[³H]myo-inositol.

-

Assay medium (e.g., DMEM/F12).

-

LiCl solution (to inhibit inositol monophosphatase).

-

Test compound: this compound.

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Cell Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: The cells are pre-incubated with LiCl solution.

-

Stimulation: The cells are then stimulated with varying concentrations of 25I-NBMD for a defined period.

-

Lysis: The reaction is stopped by lysing the cells.

-

Separation: The cell lysates are applied to anion exchange columns to separate the [³H]inositol phosphates from free [³H]inositol.

-

Elution and Quantification: The [³H]inositol phosphates are eluted and the radioactivity is measured by scintillation counting.

-

Data Analysis: Dose-response curves are generated by plotting the amount of [³H]inositol phosphate accumulation against the logarithm of the agonist concentration. The EC50 and Emax values are determined from these curves.

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[10][11] Upon activation by an agonist like 25I-NBMD, the receptor undergoes a conformational change, leading to the activation of Gαq. This initiates a downstream signaling cascade. The receptor can also engage β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as G protein-independent signaling.[10][11]

In addition to the canonical Gq pathway, the 5-HT2A receptor can also signal through β-arrestin. This pathway is important for receptor desensitization and can also initiate distinct signaling cascades.

Conclusion

This compound is a valuable research tool for investigating the structure and function of the 5-HT2A receptor due to its high affinity and potency.[3] Its interaction with the receptor is primarily mediated through the Gαq signaling pathway, leading to downstream cellular responses. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this and similar compounds, aiding in the ongoing research and development of novel therapeutics targeting the serotonergic system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 25I-NBMD - Wikipedia [en.wikipedia.org]

- 3. This compound | 1539266-14-2 | Benchchem [benchchem.com]

- 4. 25I-NB34MD - Wikipedia [en.wikipedia.org]

- 5. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"25I-NBMD hydrochloride as a potent partial agonist for the 5HT2A receptor"

An In-depth Technical Guide to 25I-NBMD Hydrochloride: A Potent Partial Agonist for the 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective partial agonist for the serotonin (B10506) 2A (5-HT2A) receptor. This document consolidates key quantitative data, details established experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

25I-NBMD (also known as NBMD-2C-I or Cimbi-29) is a synthetic phenethylamine (B48288) derivative of the hallucinogen 2C-I.[1][2][3] It was developed in 2006 by a team at Purdue University led by David Nichols.[3] The addition of a methylenedioxy-benzyl group to the amine of the 2C-I structure significantly increases its affinity and activity at the 5-HT2A receptor.[2][4][5] As a potent partial agonist, 25I-NBMD is a valuable tool in neuroscience research for probing the structure and function of the 5-HT2A receptor.[2][3]

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human 5-HT2A receptor.

| Parameter | Value | Receptor | Description |

| Binding Affinity (Ki) | 0.049 - 0.21 nM | Human 5-HT2A | Represents the concentration of the ligand that will bind to half the receptor sites at equilibrium. A lower Ki value indicates a higher binding affinity.[2][3][4][5] |

| Functional Potency (EC50) | 8.2 nM | Human 5-HT2A | The concentration of the agonist that provokes a response halfway between the baseline and maximum response.[2][4][5] |

| Agonist Activity | Partial Agonist | Human 5-HT2A | Binds to and activates the receptor, but only with partial efficacy relative to a full agonist.[2][3] |

Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist like 25I-NBMD primarily initiates the canonical Gq/G11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This pathway is central to the receptor's physiological and psychoactive effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of compounds like 25I-NBMD. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[7]

-

Radioligand: A high-affinity 5-HT2A antagonist, such as [3H]ketanserin or agonist [125I]DOI.[8][9]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Tris-HCl or similar physiological buffer.

-

Filtration System: 96-well filter plates (e.g., GF/B or GF/C filters) and a vacuum manifold.[9]

-

Scintillation Counter: For detecting radioactivity.[7]

2. Procedure:

-

Preparation: Pre-soak filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]

-

Incubation: In each well, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (25I-NBMD).

-

Equilibrium: Incubate the plates at room temperature for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[9]

-

Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.[9]

3. Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of 25I-NBMD.

-

Calculate the IC50 value (the concentration of 25I-NBMD that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assay: Calcium Mobilization (for EC50 Determination)

This assay measures the functional potency of an agonist by detecting the increase in intracellular calcium concentration following receptor activation.[6]

1. Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.[6][10]

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[10][11]

-

Test Compound: this compound, serially diluted.

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with automated injection, such as a FLIPR or FlexStation.

2. Procedure:

-

Cell Plating: Seed the 5-HT2A-expressing cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing the Fluo-4 AM dye. Incubate the plate at 37°C for approximately 60 minutes to allow the cells to take up the dye.

-

Washing: Gently wash the cells with an assay buffer to remove excess extracellular dye.

-

Signal Detection: Place the plate into the fluorescence reader. Establish a stable baseline fluorescence reading.

-

Compound Addition: Use the instrument's automated injector to add varying concentrations of 25I-NBMD to the wells while continuously recording the fluorescence signal.

-

Measurement: Monitor the change in fluorescence intensity over time. The binding of 25I-NBMD to the 5-HT2A receptor will trigger calcium release, causing a rapid increase in Fluo-4 fluorescence.[11]

3. Data Analysis:

-

For each concentration of 25I-NBMD, determine the peak fluorescence response over baseline.

-

Plot the response against the log concentration of 25I-NBMD to generate a dose-response curve.

-

Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Synthesis and Characterization

25I-NBMD is synthesized from its phenethylamine precursor, 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I).[2] The synthesis typically involves a reductive amination process, reacting 2C-I with an appropriate aldehyde.[2] Rigorous analytical characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry is essential to confirm the structure and purity of the final compound.[2]

Conclusion

This compound is a highly potent and selective partial agonist for the 5-HT2A receptor, characterized by sub-nanomolar binding affinity and low nanomolar functional potency. Its well-defined pharmacology makes it an indispensable research tool for investigating the intricacies of the 5-HT2A receptor system, from fundamental signaling mechanisms to its role in complex neurological processes. The standardized protocols outlined in this guide provide a robust framework for its characterization and application in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1539266-14-2 | Benchchem [benchchem.com]

- 3. 25I-NBMD - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 25I-NBMD (hydrochloride) - Behavioral Neuroscience - CAT N°: 11947 [bertin-bioreagent.com]

- 6. innoprot.com [innoprot.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to 25I-NBMD Hydrochloride: Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25I-NBMD hydrochloride, a potent and selective serotonin (B10506) 5-HT2A receptor partial agonist. It details the compound's discovery and historical context, its chemical and pharmacological properties, and provides in-depth experimental protocols for its synthesis, receptor binding affinity determination, and functional characterization. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the 5-HT2A receptor and its ligands.

Introduction

This compound (also known as NBMD-2C-I and Cimbi-29) is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1] It belongs to the N-benzylphenethylamine class of compounds, which are known for their high affinity and agonist activity at the serotonin 5-HT2A receptor.[2] The addition of an N-(2,3-methylenedioxybenzyl) group to the 2C-I backbone significantly enhances its affinity for the 5-HT2A receptor, making it a valuable tool for studying the structure and function of this important G-protein coupled receptor (GPCR).[3][4] This guide will cover the key aspects of this compound, from its initial synthesis to its characterization in various experimental paradigms.

Discovery and History

25I-NBMD was first synthesized and characterized in 2006 by a research team at Purdue University led by Dr. David E. Nichols, a prominent figure in the field of psychedelic research.[1] The development of 25I-NBMD was part of a broader investigation into the structure-activity relationships of N-benzyl derivatives of hallucinogenic phenethylamines. The goal was to create highly potent and selective ligands for the 5-HT2A receptor to be used as molecular probes. The hydrochloride salt form of 25I-NBMD is often used in research settings to improve its stability and handling.[5]

Chemical and Pharmacological Properties

Chemical Data

| Property | Value |

| IUPAC Name | N-[(2H-1,3-benzodioxol-4-yl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride |

| Other Names | 25I-NBMD HCl, NBMD-2C-I HCl, Cimbi-29 |

| CAS Number | 1539266-14-2 |

| Molecular Formula | C₁₈H₂₀INO₄ · HCl |

| Molar Mass | 477.7 g/mol |

| Appearance | Crystalline solid |

Pharmacological Data

25I-NBMD is a potent partial agonist at the human 5-HT2A receptor.[1] Its pharmacological activity is summarized in the table below.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT2A | 0.049 nM | [1] |

| Human 5-HT2A | 0.049–0.21 nM | [3][4] | |

| Functional Potency (EC50) | Human 5-HT2A | 8.2 nM | [3][4] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

The most common method for synthesizing 25I-NBMD is through a one-pot reductive amination reaction.[5] This involves the reaction of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) with 2,3-methylenedioxybenzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the secondary amine. The final product is then converted to its hydrochloride salt.

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

-

2,3-methylenedioxybenzaldehyde

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 2C-I (1 equivalent) and 2,3-methylenedioxybenzaldehyde (1.1 equivalents) in methanol or ethanol in a round-bottom flask.

-

Stir the mixture at room temperature for 1-3 hours to allow for the formation of the imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (2 equivalents) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the freebase of 25I-NBMD.

-

Dissolve the freebase in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

In Vitro 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor. The assay utilizes a radiolabeled antagonist, such as [³H]ketanserin, and membranes prepared from cells stably expressing the human 5-HT2A receptor.

Materials:

-

Membranes from CHO-K1 or HEK-293 cells stably transfected with the human 5-HT2A receptor.

-

[³H]ketanserin (radioligand)

-

This compound (test compound)

-

Serotonin or another known 5-HT2A ligand (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the cell membranes, [³H]ketanserin at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a non-labeled 5-HT2A ligand (for non-specific binding), or a dilution of this compound.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for 5-HT2A receptor binding assay.

In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol describes a functional assay to determine the potency (EC50) of this compound as a 5-HT2A receptor agonist by measuring changes in intracellular calcium concentration. The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound (test compound)

-

A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Plate the 5-HT2A receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a series of dilutions of this compound in assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Initiate the kinetic read and establish a baseline fluorescence reading.

-

Add the different concentrations of this compound or the positive control to the wells.

-

Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: 5-HT2A receptor signaling pathway.

Conclusion

This compound is a potent and valuable research tool for investigating the pharmacology of the 5-HT2A receptor. Its high affinity and partial agonist activity make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and characterize 25I-NBMD and similar compounds, contributing to a deeper understanding of the serotonergic system and the development of novel therapeutics targeting the 5-HT2A receptor.

References

- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide to 25I-NBMD Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of 25I-NBMD hydrochloride (also known as Cimbi-29). The information presented herein is intended for an audience with a strong background in chemistry, pharmacology, and molecular biology.

Introduction

This compound is a potent and selective partial agonist for the serotonin (B10506) 5-HT₂ₐ receptor.[1] It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I, characterized by the addition of an N-(2,3-methylenedioxybenzyl) group to the amine.[2][3][4] This structural modification significantly enhances its affinity and functional activity at the 5-HT₂ₐ receptor compared to its parent compound, 2C-I.[2][3][4] Discovered in 2006 by a team at Purdue University led by David Nichols, 25I-NBMD has become a valuable research tool for investigating the structure and function of the 5-HT₂ₐ receptor.[1]

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of N-(benzo[d][2][5]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine.[3] The addition of the hydrochloride salt improves the compound's stability and handling for research purposes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

| Synonyms | Cimbi-29, NBMD-2C-I | [1] |

| CAS Number | 1539266-14-2 | [3] |

| Molecular Formula | C₁₈H₂₀INO₄ • HCl | [3] |

| Molecular Weight | 477.7 g/mol | [3] |

| Purity | ≥98% | [3][4] |

| Appearance | Crystalline solid | [3][4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |

| λmax | 204, 235, 294 nm | [3] |

| SMILES | COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl | [3] |

| InChI | InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H | [3] |

Pharmacological Properties

25I-NBMD is a high-affinity partial agonist at the human 5-HT₂ₐ receptor.[1] Its pharmacological activity is primarily mediated through its interaction with this receptor subtype.

Table 2: Receptor Binding Affinity and Functional Activity of 25I-NBMD

| Parameter | Receptor | Value | Source |

| Binding Affinity (Ki) | Human 5-HT₂ₐ | 0.049 nM | [1] |

| Functional Activity (EC₅₀) | Human 5-HT₂ₐ | 8.2 nM | [2][3][4] |

Signaling Pathway

As an agonist at the 5-HT₂ₐ receptor, this compound activates the Gq/G11 signaling cascade. This G protein-coupled receptor (GPCR) pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of 25I-NBMD is typically achieved through a reductive amination process.[2]

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

-

Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)

-

Ethanol

-

Hydrochloric acid (for salt formation)

Procedure:

-

Dissolve 2C-I and benzo[d][2][5]dioxole-4-carbaldehyde in ethanol.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine (Schiff base).

-

Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.

-

Continue stirring until the reduction of the imine to the secondary amine is complete.

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting 25I-NBMD freebase using appropriate chromatographic techniques.

-

Dissolve the purified freebase in a suitable solvent and treat with hydrochloric acid to precipitate this compound.

-

Collect the precipitate by filtration and dry to yield the final product.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity (Ki)

The binding affinity of 25I-NBMD for the 5-HT₂ₐ receptor is determined using a competitive radioligand binding assay. The following is a general protocol based on standard methods.

Materials:

-

Cell membranes expressing the human 5-HT₂ₐ receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Thaw the cell membrane preparation on ice and resuspend in the final assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-